molecular formula C12H11ClO B2604420 4-(4-Chlorophenyl)cyclohex-3-en-1-one CAS No. 36716-75-3

4-(4-Chlorophenyl)cyclohex-3-en-1-one

Cat. No. B2604420
CAS RN: 36716-75-3
M. Wt: 206.67
InChI Key: GAXFKHSPCKYIGD-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)cyclohex-3-en-1-one” is a chemical compound with the CAS Number: 36716-75-3 . It has a molecular weight of 206.67 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The IUPAC Name for this compound is 4-(4-chlorophenyl)-3-cyclohexen-1-one . Its InChI Code is 1S/C12H11ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6H,4,7-8H2 .


Physical And Chemical Properties Analysis

The compound is a powder in its physical form . It has a molecular weight of 206.67 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Heterocyclic Synthesis:

The exploration of simple molecules with diverse functionalities is crucial in heterocyclic chemistry. The 6-carbetoxy-3,5-diarylcyclohexenone, a precursor to our compound, serves as an effective synthon in the synthesis of several heterocycles. These include benzoselenadiazoles/thiadiazoles, spirocyclohexanones, carbazol derivatives, and fused isoxazoles and pyrazoles .

Antimalarial and Antibacterial Agents:

Our compound serves as a promising starting material for developing pyrazole rings with antimalarial and antibacterial activities. By base-catalyzed Claisen-Schmidt condensation of 4-chlorobenzaldehyde with an appropriate acetophenone, we obtain methyl (1S, 6S) 6-(4-chlorophenyl)-4-(4-methylphenyl) cyclohex-3-en-2-one-1-carboxylate. These derivatives exhibit potential therapeutic properties .

Computational Chemistry:

Molecular modeling and quantum chemical calculations can provide insights into the compound’s electronic structure, stability, and reactivity. Researchers can use computational tools to predict its behavior in different environments or explore its potential as a catalyst.

properties

IUPAC Name

4-(4-chlorophenyl)cyclohex-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXFKHSPCKYIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)cyclohex-3-en-1-one

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